BENGHE Foundational & Exploratory

Check Availability & Pricing

A Comprehensive Technical Review of PK11195
Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PK 130

Cat. No.: B1678502

Introduction

PK11195, an isoquinoline carboxamide, is a selective and high-affinity ligand for the 18 kDa
Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor
(PBR).[1] TSPO is predominantly located on the outer mitochondrial membrane and is a key
sensor of cellular stress and injury.[2] While initially recognized for its utility in imaging
neuroinflammation, the functional consequences of PK11195 binding have revealed a complex
pharmacology with therapeutic potential across various disciplines, including oncology,
cardiology, and neurology. This technical guide provides an in-depth review of the research on
PK11195, summarizing its mechanisms of action, quantitative data from key studies, detailed
experimental protocols, and clinical applications.

Core Mechanisms of Action

The biological effects of PK11195 are multifaceted, stemming from its interaction with TSPO
and other cellular components. Research has elucidated several distinct, and sometimes
independent, mechanisms of action.

Modulation of Mitochondrial Function via TSPO Binding

As a primary ligand for TSPO, PK11195 directly influences mitochondrial activities. TSPO is a
component of the mitochondrial permeability transition pore (mPTP) complex, which regulates
apoptosis.
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o Pro-apoptotic Effects: In cancer cells, particularly neuroblastoma, high micromolar
concentrations of PK11195 have been shown to induce apoptosis and cause G1/S cell cycle
arrest.[3] This is associated with increased levels of cleaved caspase-3, a key executioner of
apoptosis.[3]

o Cardioprotection and Metabolism: In the context of ischemia-reperfusion (I/R) injury,
PK11195 exhibits protective effects. When administered at the onset of reperfusion, it limits
the generation of reactive oxygen species (ROS) and subsequent cell death.[4] This
protective mechanism involves a metabolic shift, preventing a significant increase in
succinate utilization and promoting glutamate utilization, thereby reducing ROS production.

[4]

o Neuroinflammation and Microglial Activation: In the central nervous system (CNS), TSPO is
upregulated in activated microglia and astrocytes following injury or inflammation.[1][5]
PK11195 binding to TSPO on these cells is the basis for its use as an imaging biomarker.
Functionally, PK11195 can suppress microglial activation and neuroinflammation.[6]

Inhibition of ATP-Binding Cassette (ABC) Transporters

A significant finding in oncology research is the ability of PK11195 to act as a chemosensitizer
by inhibiting drug efflux pumps. This action can be independent of its binding to TSPO.

e Broad-Spectrum Inhibition: PK11195 has been shown to broadly inhibit several ABC
transporters, including P-glycoprotein (Pgp/MDR1/ABCB1), Multidrug Resistance Protein 1
(MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP).[3][7]

o Direct Transporter Interaction: The mechanism involves direct interaction with the
transporters. For instance, PK11195 binds to plasma membrane sites on Pgp-expressing
cells, stimulates Pgp-associated ATPase activity, and induces conformational changes in the
transporter, thereby blocking drug efflux.[7] This chemosensitizes cancer cells to standard
therapeutic agents like daunorubicin and cytarabine.[8]

o Non-Competitive Binding: Studies have shown that PK11195 and the Pgp modulator
cyclosporine A bind non-competitively, indicating distinct interaction sites on the Pgp
transporter.[7]
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Anti-Inflammatory Effects via Inflammasome Inhibition

Recent studies have highlighted a role for PK11195 in modulating the innate immune
response.

e NLRP3 Inflammasome Inhibition: In microglial cell lines, PK11195 has been demonstrated to
reduce the activation of the NLRP3 inflammasome.[6] This was shown by inhibiting the
secretion of pro-inflammatory cytokines IL-13 and IL-18 in response to inflammatory stimuli
like LPS and ATP.[6] This effect is dependent on TSPO, as TSPO knockdown abrogates the
inhibitory action.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical research on
PK11195.

Table 1: In Vitro Efficacy and Experimental Concentrations
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Cell Line / Concentration
Parameter Effect Reference
Model | Value
o ) High-affinity Low nanomolar
Affinity (Ki) TSPO o [3]
binding range
Micromolar

Proliferation

Neuroblastoma

Dose-dependent

concentrations

[3]

Inhibition Cell Lines inhibition
(up to 160 pM)
) KCNR Increased
Apoptosis
) Neuroblastoma cleaved 100 uM [3]
Induction
Cells caspase-3
ROS Generation ] Increased ROS
Cardiomyocytes ] 50 uM [4]
(/IR) during I/R
) ] Pretreatment to
o BV-2 Microglial S
NLRP3 Inhibition inhibit IL-1B/IL- 0.5 uM [6]
Cells
18
) ) Protection
) BV-2 Microglial )
Protective Effect Cell against CoClz- 25 uM 9]
ells

induced death

Table 2: Preclinical and Clinical Dosages and Imaging Data
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L Model | Patient Dosage /
Application . Value Reference
Population Parameter
Cognitive )
_ Intraperitoneal
Dysfunction Rats o 3 mg/kg [10]
Injection
Model
] ] Rats (Cortical )
Neuroinflammati ) Injected
Spreading ) ~100 MBq [5]
on PET ) radiotracer
Depression)
) ] Rats (Cortical o )
Neuroinflammati ] Binding Potential  0.45+ 0.10 (at 3
Spreading ) [5]
on PET ] (BP) in core ROI days)
Depression)
Neuropathic Pain  Rats (Spinal Injected
) ] 18.5 MBq [11]
PET Cord Injury) radiotracer

Mitochondrial
Disease PET

Human Patients

Injected
radiotracer

activity

Median 397 MBq

[2]

Mitochondrial
Disease PET

Human Patients

Injected mass

Median 3.8 ug

[2]

Key Experimental Protocols

PET Imaging of Neuroinflammation with (R)-
[''C]PK11195

This protocol is widely used to visualize microglial activation in the CNS of both animal models
and human patients.[1][5]

e Radioligand Synthesis: (R)-[**C]PK11195 is synthesized from its desmethyl precursor, (R)-N-
desmethyl-PK11195, using [**C]methyl iodide. Radiochemical purity is confirmed to be
>99%.[11]

o Subject Preparation and Injection: The subject (animal or human) is positioned in a PET
scanner. The radioligand is administered as an intravenous bolus injection. For a rat model,
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an activity of ~18.5-100 MBq is used[5][11]; for humans, the median injected activity is
around 397 MBq.[2]

o PET Data Acquisition: A dynamic emission scan is performed for 60-75 minutes immediately
following injection.[2][5] Data are acquired in list mode and subsequently sorted into dynamic
sinograms.

o Data Analysis: Time-activity curves are generated for various regions of interest (ROISs). To
quantify binding, noninvasive graphical analysis methods (e.g., Logan plot) are often used to
estimate the binding potential (BP) or standardized uptake value ratio (SUVR), which reflects
the density of TSPO sites.[5][11]

In Vitro ROS Measurement in Ischemia/Reperfusion (I/R)
Model

This protocol assesses the impact of PK11195 on ROS production in a cellular model of
cardiac injury.[4]

e Cell Culture and I/R Simulation: Cardiomyocytes are cultured and subjected to simulated
ischemia (e.g., glucose-free, hypoxic medium) for a set period (e.g., 20 minutes), followed by
a reperfusion phase (reintroduction of normal medium).

e PK11195 Treatment: PK11195 (e.g., 50 uM) is applied to the cells at the onset of the
reperfusion phase.[4]

* ROS Detection: The fluorescent dye MitoSox Red, which is specific for mitochondrial
superoxide, is used to measure ROS levels. Cells are incubated with the dye.

e Quantification: Fluorescence intensity is measured using a fluorescence microscope or plate
reader. An increase in red fluorescence indicates higher levels of mitochondrial ROS. The
fluorescence levels in PK11195-treated cells are compared to untreated controls.[4]

Chemosensitization and ABC Transporter Inhibition
Assay

This protocol evaluates the ability of PK11195 to reverse multidrug resistance in cancer cells.

[317]
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e Cell Culture: A cancer cell line known to express ABC transporters (e.g., leukemia or
neuroblastoma cell lines) is cultured.[3][7]

o Treatment: Cells are treated with a cytotoxic chemotherapy agent (e.g., carboplatin,
etoposide) alone, PK11195 alone (micromolar concentrations), or a combination of both.[3]

 Viability Assessment: After a set incubation period (e.g., 24-72 hours), cell viability is
assessed using a method like the XTT assay. A greater reduction in viability in the
combination group compared to single agents indicates chemosensitization.

e Mechanism Confirmation (Optional): To confirm the mechanism, expression levels of ABC
transporter mRNA (via gqRT-PCR) and protein (via Western blot) can be measured after
PK11195 treatment.[3]
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Caption: PK11195 interaction with mitochondrial TSPO and its metabolic effects.
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Caption: PK11195 mechanism for overcoming drug resistance in cancer cells.
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Caption: Experimental workflow for a typical (R)-[**C]PK11195 PET imaging study.
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Review of Clinical Applications and Future
Directions

The primary clinical application of PK11195 is as the radiolabeled tracer (R)-[**C]PK11195 for
PET imaging. For over three decades, it has been the prototypical tool for visualizing
neuroinflammation in vivo.[12][13]

e Imaging Neuroinflammation: Increased (R)-[*1C]PK11195 binding has been successfully
demonstrated in patients with a wide range of neurological conditions, including stroke,
traumatic brain injury, Huntington's disease, Parkinson's disease, and multiple sclerosis.[1] It
has also been used to identify mitochondrial pathology in patients with genetically confirmed
mitochondrial diseases, where binding patterns can correlate with clinical presentation even
before structural changes are visible on MRI.[2][14]

o Limitations and "Challengers": Despite its widespread use, (R)-[**C]PK11195 has limitations,
including a low signal-to-noise ratio.[11] This has spurred the development of second-
generation TSPO radiotracers (e.g., ['C]PBR28, [*8F]FEPPA) designed to offer improved
imaging characteristics.[12][13] A scoping review of 288 publications found that while these
"challengers" confirm the initial findings of (R)-[**C]PK11195, many are hindered by binding
sensitivity to a common TSPO genetic polymorphism (Alal47Thr), complicating their clinical
implementation.[12][13]

o Therapeutic Potential: The preclinical findings demonstrating PK11195's ability to induce
apoptosis in cancer cells, chemosensitize them to other drugs, and provide neuroprotective
and cardioprotective effects suggest significant therapeutic potential.[3][7][8] The
concentrations effective in these in vitro assays are reported to be safely achievable in
patients.[7] However, translating these findings into clinical therapies remains an active area
of research.

Conclusion

PK11195 is a pivotal research tool that has profoundly advanced our understanding of the role
of TSPO in health and disease. Its primary clinical impact has been in the field of
neuroimaging, providing a window into the dynamics of microglial activation. Concurrently,
extensive preclinical research has uncovered its potential as a multi-modal therapeutic agent,
capable of modulating mitochondrial function, overcoming multidrug resistance in cancer, and
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suppressing inflammation. Future research will likely focus on refining TSPO-targeted
therapeutics and developing next-generation imaging agents that overcome the limitations of
(R)-[**C]PK11195, further solidifying the importance of this pharmacological class in both
diagnostics and treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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